
3-Amino-1-(2,6-dichlorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2,6-dichlorophenyl)propan-1-ol: is an organic compound with the molecular formula C9H11Cl2NO It is characterized by the presence of an amino group, a hydroxyl group, and a dichlorophenyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,6-dichlorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,6-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-1-(2,6-dichlorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), amines, and other nucleophiles.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Organic Reactions: Employed as a reagent in various organic reactions to introduce specific functional groups.
Biology:
Biochemical Studies: Utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Development:
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2,6-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with various biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: Similar structure with a different position of chlorine atoms.
3-Amino-3-cyclohexyl-propan-1-ol: Contains a cyclohexyl group instead of a dichlorophenyl group.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole moiety instead of a dichlorophenyl group.
Uniqueness:
Chlorine Positioning: The specific positioning of chlorine atoms in 3-Amino-1-(2,6-dichlorophenyl)propan-1-ol imparts unique chemical and biological properties.
Functional Groups: The combination of amino and hydroxyl groups provides versatility in chemical reactions and potential biological activities.
Propiedades
Fórmula molecular |
C9H11Cl2NO |
|---|---|
Peso molecular |
220.09 g/mol |
Nombre IUPAC |
3-amino-1-(2,6-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8,13H,4-5,12H2 |
Clave InChI |
PHOCYVMEHORFNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(CCN)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


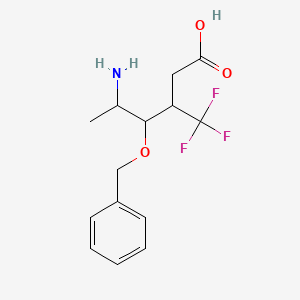
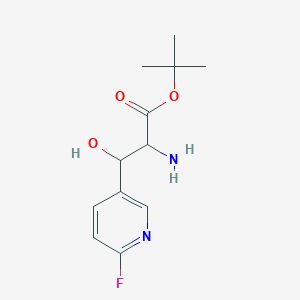
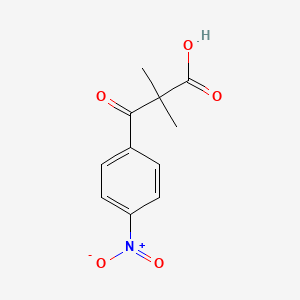
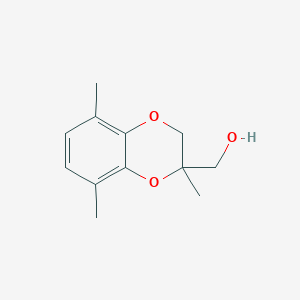
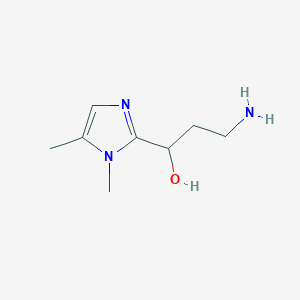
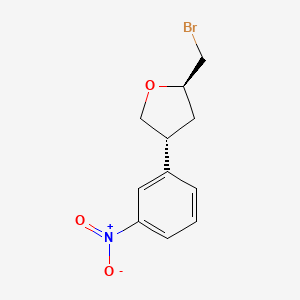
![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
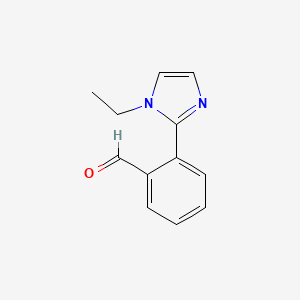
![2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)
![4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)

![2-[(2-Methoxyethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]acetic acid](/img/structure/B13200406.png)


